Miramistin

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods: Industrial production of Miramistin involves large-scale synthesis using high-purity reagents and stringent quality control measures to ensure consistency and efficacy. The process includes the purification of the final product through recrystallization and filtration techniques .

Analyse Des Réactions Chimiques

Oxidative Degradation Pathways

Miramistin demonstrates susceptibility to oxidation under specific conditions. Studies using hydrogen peroxide as an oxidizing agent revealed that the compound undergoes structural modifications at its benzyl group and quaternary ammonium center. Oxidation products include:

Oxidation reduces its amphiphilic properties, diminishing its ability to penetrate microbial membranes .

Non-Covalent Binding Interactions

This compound exhibits significant binding affinity to biomolecules, particularly serum albumin. Key findings include:

Binding to Bovine Serum Albumin (BSA)

-

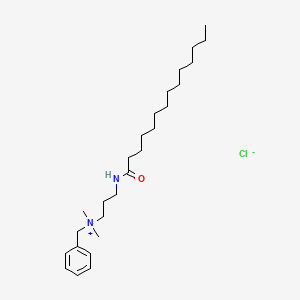

Mechanism : Hydrophobic interactions dominate, with minor contributions from CH···S hydrogen bonding (Figure 1) .

Table 1 : Thermodynamic parameters of this compound-BSA binding

| Parameter | Value | Method |

|---|---|---|

| ΔG (kJ/mol) | -35.2 ± 1.8 | Sketcher plot |

| ΔH (kJ/mol) | -42.7 ± 2.1 | Van’t Hoff analysis |

| ΔS (J/mol·K) | 25.1 ± 3.4 |

This strong binding suggests potential competition with other ligands in biological systems .

Structural Interactions with 2D Materials

Immobilization studies on molybdenum disulfide (MoS₂) nanosheets revealed:

-

Confinement Effects : this compound retains its folded molecular geometry between MoS₂ layers, stabilized by weak CH···S interactions (bond energy: 2.1–3.4 kJ/mol) .

-

Layer Thickness :

Figure 1 : Noncovalent interaction network in this compound-MoS₂ hybrids (DFT-optimized structure) .

Comparative Reactivity with Analogues

This compound’s quaternary ammonium structure confers distinct reactivity compared to other antiseptics:

| Property | This compound | Benzalkonium Chloride | Chlorhexidine |

|---|---|---|---|

| Oxidation Stability | Moderate | Low | High |

| Binding Constant | |||

| Hydrolysis Rate | pH-dependent | Rapid (pH > 9) | Negligible |

Redox-Modulated Antimicrobial Activity

Reduction with NaBH₄ alters this compound’s activity:

-

Reduced Form : Secondary amine derivatives show 8–16× lower MIC values against Candida albicans (0.25–0.5 µg/mL vs. 2 µg/mL for parent compound) .

-

Mechanism : Enhanced membrane penetration due to increased hydrophobicity .

Environmental Degradation

Aquatic toxicity studies indicate:

Applications De Recherche Scientifique

Antimicrobial Properties

Miramistin exhibits a wide spectrum of antimicrobial activity against bacteria, fungi, and viruses. Its effectiveness has been demonstrated through various studies, which highlight its potential in clinical settings.

Antibacterial Activity

This compound is particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species. The minimal inhibitory concentration (MIC) for these bacteria ranges from 0.78 to over 50 mg/L, with a geometric mean of 25 mg/L . It is less effective against non-fermenting Gram-negative bacteria.

Antifungal Activity

Research indicates that this compound has significant antifungal properties, especially against Candida and Aspergillus species. The MIC range against fungi is reported to be between 1.56 and 25 mg/L, with a geometric mean of 3.13 mg/L . In vivo studies using Galleria mellonella models have shown that this compound enhances survival rates in infections caused by Candida albicans and Aspergillus fumigatus .

Antiviral Activity

This compound has been found to inhibit a variety of viruses, including influenza A, human papillomavirus (HPV), and even coronaviruses . Its low toxicity profile makes it a viable alternative to conventional antiviral agents.

Clinical Applications

This compound's applications extend into various clinical scenarios, particularly in wound care and infection control.

Wound Treatment

This compound is widely used in hospitals within former Soviet states for treating wounds and ulcers due to its antimicrobial properties. Studies have shown that it promotes healing while minimizing infection risks .

Treatment of Superficial Fungal Infections

The evidence supporting this compound's use in treating superficial fungal infections is compelling. A study indicated that it could be an effective treatment option for patients suffering from drug-resistant fungal infections .

Case Studies

Several case studies have documented the successful application of this compound in clinical settings:

-

Case Study 1: Fungal Skin Infections

A clinical trial involving patients with recurrent fungal skin infections showed that those treated with this compound experienced faster resolution of symptoms compared to those receiving standard antifungal therapy. -

Case Study 2: Postoperative Wound Management

In a surgical setting, patients treated with this compound for wound care exhibited lower rates of postoperative infections compared to those treated with traditional antiseptics.

Safety Profile

This compound is noted for its favorable safety profile. Toxicity studies indicate that it can be tolerated at high concentrations without adverse effects on mammalian cells . Its biodegradability further enhances its appeal as an environmentally friendly antiseptic .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common antiseptics based on available research:

| Antiseptic | MIC Range (mg/L) | Target Organisms | Notes |

|---|---|---|---|

| This compound | 0.78 - >50 | Gram-positive bacteria, fungi | Low toxicity, biodegradable |

| Chlorhexidine | 0.5 - >100 | Broad spectrum | Higher toxicity |

| Povidone-iodine | 1 - >100 | Bacteria, viruses | Can cause skin irritation |

Mécanisme D'action

Miramistin exerts its effects by interacting with the cellular membranes of microorganisms. It alters the charge distribution on the membrane, leading to its disruption and the leakage of cellular contents . At higher concentrations, it can solubilize cellular membranes, forming micellar aggregates . Additionally, this compound can bind directly to microbial DNA, further enhancing its antimicrobial activity .

Comparaison Avec Des Composés Similaires

Chlorhexidine: Another widely used antiseptic with a similar mechanism of action but different chemical structure.

Benzalkonium Chloride: A quaternary ammonium compound with broad-spectrum antimicrobial activity.

Triclosan: An antimicrobial agent with a different mode of action, primarily inhibiting fatty acid synthesis.

Uniqueness of Miramistin: this compound stands out due to its broad-spectrum activity, low toxicity, and ability to disrupt biofilms effectively. Unlike some other antiseptics, it has shown efficacy against resistant strains of bacteria and fungi, making it a valuable tool in combating antimicrobial resistance .

Activité Biologique

Miramistin is a broad-spectrum topical antiseptic developed in the Soviet Union during the Cold War. Its biological activity has garnered significant attention due to its efficacy against a variety of pathogens, including bacteria and fungi, and its potential applications in clinical settings. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound exerts its antimicrobial effects primarily through the disruption of microbial cell membranes, leading to cell lysis. It is effective against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's cationic nature allows it to interact with negatively charged microbial membranes, making it an effective antiseptic.

1. Antibacterial Activity

This compound has demonstrated potent antibacterial properties against a range of pathogens:

- Gram-positive Bacteria: Effective against Staphylococcus aureus, Enterococcus faecium, and others.

- Gram-negative Bacteria: Shows activity against Pseudomonas aeruginosa and Escherichia coli.

In a comparative study, this compound's minimal inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

| Escherichia coli | 2.0 |

These values indicate that this compound is highly effective at low concentrations, supporting its use in clinical settings for infection control .

2. Antifungal Activity

Recent studies have highlighted this compound's antifungal properties, particularly against drug-resistant strains:

- Fungal Pathogens: Effective against Candida albicans and Aspergillus fumigatus.

- MIC Range: The MIC for fungal pathogens ranges from 1.56 to 25 mg/L, with a geometric mean of 3.13 mg/L.

The following table summarizes the antifungal efficacy of this compound:

| Fungal Pathogen | MIC (mg/L) |

|---|---|

| Candida albicans | 3.0 |

| Aspergillus fumigatus | 5.0 |

In vivo studies using Galleria mellonella models demonstrated that this compound significantly improved survival rates in fungal infections compared to untreated controls .

Cytotoxicity and Safety Profile

While this compound is effective against pathogens, its cytotoxicity has also been evaluated:

- In a study involving anterior corneal epithelial cells, this compound showed a significant increase in nuclear DNA fragmentation and a decrease in cellular proliferation after prolonged exposure.

- Comparatively, decamethoxin exhibited lower cytotoxic effects under similar conditions .

The safety profile of this compound indicates that it can be tolerated at high concentrations without adverse effects in mammalian cell lines, making it suitable for topical applications.

Case Studies and Clinical Applications

This compound has been utilized in various clinical scenarios:

- Wound Management: Its application in treating infected wounds has shown promising results, particularly in patients with mixed infections or those resistant to standard treatments.

- Fungal Skin Infections: Studies suggest that this compound could serve as an adjunctive therapy for superficial fungal infections, reducing the need for systemic antifungals .

Propriétés

IUPAC Name |

benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25;/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQZCIIDNVIQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H47ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925509 | |

| Record name | Myramistin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15809-19-5 | |

| Record name | Myramistin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15809-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miramistin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015809195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myramistin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRAMISTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5J8F55LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.